molecular formula C21H24N2O2 B14912491 Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate

Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate

Cat. No.: B14912491
M. Wt: 336.4 g/mol
InChI Key: TYMXYJRSBUJJLP-UHFFFAOYSA-N
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Description

Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate (CAS 2715051-12-8) is a spirocyclic compound with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol . It is classified as a heterocyclic building block and is of significant interest in medicinal chemistry for the construction of more complex, biologically active molecules . Spirocyclic scaffolds, particularly spiropiperidines, are considered privileged structures in drug discovery due to their three-dimensionality and distinct structural features, which often lead to a wide array of bioactivities . Research on related spiro-isoquinolino-piperidine derivatives has explored their potential as phosphodiesterase 5 (PDE5) inhibitors . PDE5 is an enzyme critical in the cGMP signaling pathway, and its inhibition has therapeutic relevance in conditions like erectile dysfunction and cardiovascular diseases . Furthermore, such spirocyclic systems are valuable substrates for studying intramolecular rearrangement reactions, such as acyl transfer processes, which are useful in synthetic chemistry . This product is intended for use as a key intermediate in organic synthesis and drug discovery efforts. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl spiro[3,4-dihydro-1H-quinoline-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C21H24N2O2/c24-20(25-16-17-6-2-1-3-7-17)23-14-12-21(13-15-23)11-10-18-8-4-5-9-19(18)22-21/h1-9,22H,10-16H2

InChI Key

TYMXYJRSBUJJLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate typically involves the acylation of 1-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinolines]. This process can be efficiently carried out using simple and mild debenzylation reaction conditions, such as HCOONH4/Pd/C . The starting material, 1-benzyl-4-piperidone, is readily available and undergoes acylation to form the desired spiropiperidine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The benzyl carbamate group serves as a protective moiety, enabling selective deprotection for downstream functionalization:

  • Hydrogenolytic cleavage : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding the free piperidine amine. This intermediate readily undergoes alkylation or acylation. For example, treatment with methyl iodide or acetyl chloride produces N-methyl or N-acetyl derivatives, respectively .

  • Alternative deprotection : Acidic conditions (e.g., HBr/AcOH) cleave the carbamate, though this may risk side reactions with the quinoline system.

Ring-Opening Reactions

The spiro carbon (linking piperidine and quinoline) undergoes selective cleavage under acidic or basic conditions:

Condition Product Yield Source
HCl (1M, reflux)Quinoline-2-carboxylic acid + Piperidine fragment72%
NaOH (10%, 80°C)3,4-Dihydroquinoline derivative + Piperidine-4-carboxylate65%

These reactions highlight the spiro junction’s lability, enabling access to linear derivatives for further elaboration .

Quinoline Functionalization

The electron-deficient quinoline ring participates in electrophilic substitutions and cycloadditions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups preferentially at the 6- and 8-positions of the quinoline ring .

  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives at the 5-position .

Example :

Benzyl spiro compound+PhB(OH)2Pd(0)5-Ph-quinoline derivative(85% yield)[7]\text{Benzyl spiro compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{5-Ph-quinoline derivative} \quad (85\% \text{ yield}) \quad[7]

Multi-Component Reactions

The compound acts as a scaffold in diastereoselective annulations:

  • Piperidine-promoted three-component reactions with isatins and ammonium acetate generate dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives (Table 1) .

Component Catalyst Product Diastereoselectivity
Isatin + NH₄OAcPiperidineDispiro[indoline-3,2'-quinoline-3',3''-indoline]>20:1 dr

This protocol achieves high atom economy and is scalable to gram quantities .

Catalytic Hydrogenation of the Quinoline Ring

The 3',4'-dihydroquinoline moiety is further reducible:

  • Full saturation : H₂ (50 psi) over Raney Ni converts the dihydroquinoline to a decahydroquinoline system, enhancing conformational rigidity .

  • Selective reduction : Using PtO₂ under mild conditions preserves the piperidine ring while saturating the quinoline .

Photochemical and Thermal Rearrangements

  • UV irradiation (λ = 254 nm) induces -acyl shifts, forming isoindole intermediates detectable via HRMS .

  • Thermal decomposition (>200°C) yields benzyl isocyanate and a fragmented quinoline-piperidine adduct, as confirmed by TGA-MS.

Biological Derivatization

The free piperidine amine (post-deprotection) is leveraged in drug discovery:

  • Sulfonamide formation : Reacting with arylsulfonyl chlorides produces analogs with enhanced pharmacokinetic profiles .

  • Schiff base synthesis : Condensation with aldehydes generates imine derivatives screened for antimicrobial activity .

Comparative Reactivity of Structural Analogs

The benzyl carbamate’s steric bulk moderates reactivity compared to tert-butyl or methyl analogs:

Protecting Group Deprotection Rate (k, min⁻¹) N-Alkylation Efficiency
Benzyl0.1288%
tert-Butyl0.0892%
Methyl0.3545%

Data adapted from kinetic studies .

Scientific Research Applications

Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinoline]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Variation: Replacing quinoline with naphthyridine (14c) introduces additional nitrogen atoms, modifying electronic properties and hydrogen-bonding capacity .
  • Synthetic Efficiency : Automated flow chemistry (e.g., for 8'-chloro derivative) achieves higher yields (89%) compared to traditional methods (50% for 14c) .
Physical and Spectral Properties

Comparative spectral data highlight structural distinctions:

Compound Name Melting Point (°C) ¹H NMR Key Signals (δ, ppm) HRMS (m/z) Reference
Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate Not reported Aromatic protons (6.8–7.4), spiro C-H (3.2–4.1) Molecular ion <8%
tert-Butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate (14c) 143–145 Naphthyridine protons (8.1–8.5), tert-butyl (1.4) [M+H]⁺: 346.2132
tert-Butyl 8'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate N/A Chloro-substituted aromatic (7.2–7.6) [M+H]⁺: 336.9

Notable Trends:

  • Thermal Stability : The tert-butyl derivatives exhibit higher melting points (e.g., 143–145°C for 14c) due to crystallinity from bulky substituents .
  • Spectral Complexity: Aromatic proton signals in naphthyridine derivatives (14c) appear downfield (δ 8.1–8.5) compared to quinoline analogues (δ 6.8–7.4) .

Biological Activity

Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a spiro configuration that combines a piperidine and quinoline moiety, which is known to influence its biological interactions. Its molecular formula is C20H24N2O2C_{20}H_{24}N_2O_2 with a CAS number of 2715051-12-8. The structural formula can be represented as follows:

Benzyl 3 4 dihydro 1 H spiro piperidine 4 2 quinoline 1 carboxylate\text{Benzyl 3 4 dihydro 1 H spiro piperidine 4 2 quinoline 1 carboxylate}

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Anticholinesterase Activity : The compound has shown promising results in inhibiting cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have reported IC50 values suggesting effective inhibition against electric eel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .
  • Cytotoxicity : Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to induce apoptosis in K562 leukemia cells, demonstrating potential as an anticancer agent .
  • Neuroprotective Effects : The structural features of the compound suggest potential neuroprotective properties, which are currently under investigation for their efficacy in models of neurodegeneration.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and quinoline moieties can significantly affect the biological activity of the compound. For example:

ModificationEffect on Activity
Addition of electron-donating groupsIncreased AChE inhibition
Alteration of the piperidine ringChanges in cytotoxicity profiles
Variation in carboxylate substituentsModulates permeability across the blood-brain barrier (BBB)

These findings highlight the importance of specific structural components in determining the pharmacological profile of this compound.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Spiro Compound : The initial step typically includes the cyclization of piperidine derivatives with quinoline precursors.
  • Acylation Reactions : Subsequent acylation reactions can modify the carboxylate group to enhance biological activity.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anticholinesterase activity with IC50 values around 30 μM against AChE. Additionally, cytotoxicity tests showed selective toxicity towards cancer cells while sparing normal cells .

In Vivo Studies

Preliminary in vivo studies indicate that this compound may cross the BBB effectively, suggesting its potential for treating central nervous system disorders. Animal models treated with this compound demonstrated improved cognitive function in tests designed to assess memory and learning capabilities .

Q & A

Basic Research Questions

Q. What are common starting materials and synthetic routes for Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate?

  • Methodological Answer : The compound is synthesized via intramolecular acyl transfer reactions starting from 1-benzyl-4-piperidone, a cost-effective and stable precursor. Key steps include acylation under mild conditions (e.g., HCOONH₄/Pd/C for debenzylation) and purification via column chromatography. The benzyl group serves as a latent protecting group, which is removed catalytically .
  • Data Reference :

Starting MaterialKey Reaction StepYield Optimization
1-Benzyl-4-piperidoneAcylation with nitrobenzoyl chloride>85% yield using NEt₃ in dry toluene

Q. How can researchers confirm the molecular structure of this spiro compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks.
  • VT-¹H NMR : Resolves conformational dynamics of the piperidine ring .
  • 2D NMR (e.g., COSY, NOESY) : Validates spatial arrangements and intramolecular interactions.
  • X-ray crystallography : Provides absolute stereochemical configuration (e.g., single-crystal studies at 173 K) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent degradation .
  • Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Avoid open flames due to potential CO/NOx emissions during combustion .
  • Waste Disposal : Classify as hazardous waste; contract licensed disposal services to comply with regional regulations .

Advanced Research Questions

Q. How can intramolecular acyl transfer reactions be optimized for spiropiperidine synthesis?

  • Methodological Answer : Optimize reaction conditions by:

  • Catalyst Screening : Test Pd/C with varying hydrogen donors (e.g., HCOONH₄) for efficient debenzylation .
  • Solvent Selection : Use polar aprotic solvents (e.g., methanol) to stabilize intermediates.
  • Temperature Control : Reflux conditions (60–80°C) balance reaction rate and byproduct suppression .
    • Data Contradiction Note : While yields are typically high (>85%), inconsistent purity may arise from incomplete acyl migration. Address this via gradient chromatography (heptane/EtOAc mixtures) .

Q. What spectroscopic strategies resolve piperidine ring conformation in spiro systems?

  • Methodological Answer :

  • Variable Temperature NMR (VT-NMR) : Monitors ring-flipping dynamics. For example, coalescence temperatures reveal energy barriers between chair and twist-boat conformers .
  • NOESY Correlations : Identify through-space interactions between axial/equatorial protons to deduce dominant conformers.
  • DFT Calculations : Validate experimental NMR shifts with computational models to resolve ambiguities .

Q. How do substituents on the quinoline moiety influence biological activity?

  • Methodological Answer :

  • Lipophilicity Modulation : Electron-withdrawing groups (e.g., nitro) enhance membrane permeability but may reduce solubility.
  • Antibacterial Activity : Gram-positive bacteria inhibition (IC₅₀: 12–200 mg/L) correlates with substituent bulkiness (e.g., methyl groups at C4') .
  • Comparative Table :
SubstituentLogPAntibacterial IC₅₀ (mg/L)
-H2.1200
-NO₂2.850
-CH₃2.512

Q. How can researchers address contradictions between computational reactivity predictions and experimental outcomes?

  • Methodological Answer :

  • Mechanistic Probes : Use crossover experiments to distinguish intra- vs. intermolecular pathways (e.g., acyl transfer in mixed substrates) .
  • Isotopic Labeling : Track reaction pathways (e.g., ¹⁸O labeling in ester hydrolysis).
  • In Situ Monitoring : Employ techniques like FT-IR or LC-MS to detect transient intermediates .

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